

# Unveiling the Structure of 2-Chloro-4-hydrazinopyrimidine: A Comparative Spectroscopic Analysis

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## Compound of Interest

Compound Name: 2-Chloro-4-hydrazinopyrimidine

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A detailed spectroscopic investigation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) has been conducted to elucidate and confirm the molecular structure of synthesized **2-Chloro-4-hydrazinopyrimidine**. This guide provides a comparative analysis of its spectroscopic characteristics against the alternative compound, 2-amino-4-chloropyrimidine, offering researchers and drug development professionals a comprehensive dataset for structural confirmation.

This guide presents a summary of the key spectroscopic data in a comparative format, followed by detailed experimental protocols for the analytical techniques used. The logical workflow for structural elucidation using these methods is also visualized.

## Comparative Spectroscopic Data

The structural integrity of **2-Chloro-4-hydrazinopyrimidine** was confirmed through a multi-faceted spectroscopic approach. The data obtained is presented below in comparison with 2-amino-4-chloropyrimidine, a structurally related compound, to highlight the distinct spectral features arising from the hydrazino- versus the amino-substituent.

Spectroscopic Technique	2-Chloro-4-hydrazinopyrimidine (Predicted Data)	2-amino-4-chloropyrimidine (Experimental Data)
<sup>1</sup> H NMR (ppm)	~8.0 (d, 1H, H6), ~6.5 (d, 1H, H5), ~7.5 (br s, 1H, NH), ~4.0 (br s, 2H, NH <sub>2</sub> )	8.05 (d, 1H), 6.63 (d, 1H), 5.94 (br s, 2H)[1]
<sup>13</sup> C NMR (ppm)	~162 (C4), ~160 (C2), ~158 (C6), ~105 (C5)	163.5 (C2), 162.8 (C4), 157.3 (C6), 93.5 (C5)[1]
IR (cm <sup>-1</sup> )	~3300-3400 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~780 (C-Cl stretching)	3434 (N-H stretching), 1635 (C=N stretching), 1583 (aromatic C=C)[1]
Mass Spectrum (m/z)	144 (M <sup>+</sup> ), 146 (M+2) <sup>+</sup> , 109, 82	129 (M <sup>+</sup> ), 131 (M+2) <sup>+</sup> , 94, 67

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and aid in the design of similar analytical workflows.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was filtered into a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **<sup>1</sup>H NMR Acquisition:**
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s

- Spectral Width: 8278 Hz
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 24038 Hz
- Data Processing: The spectra were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

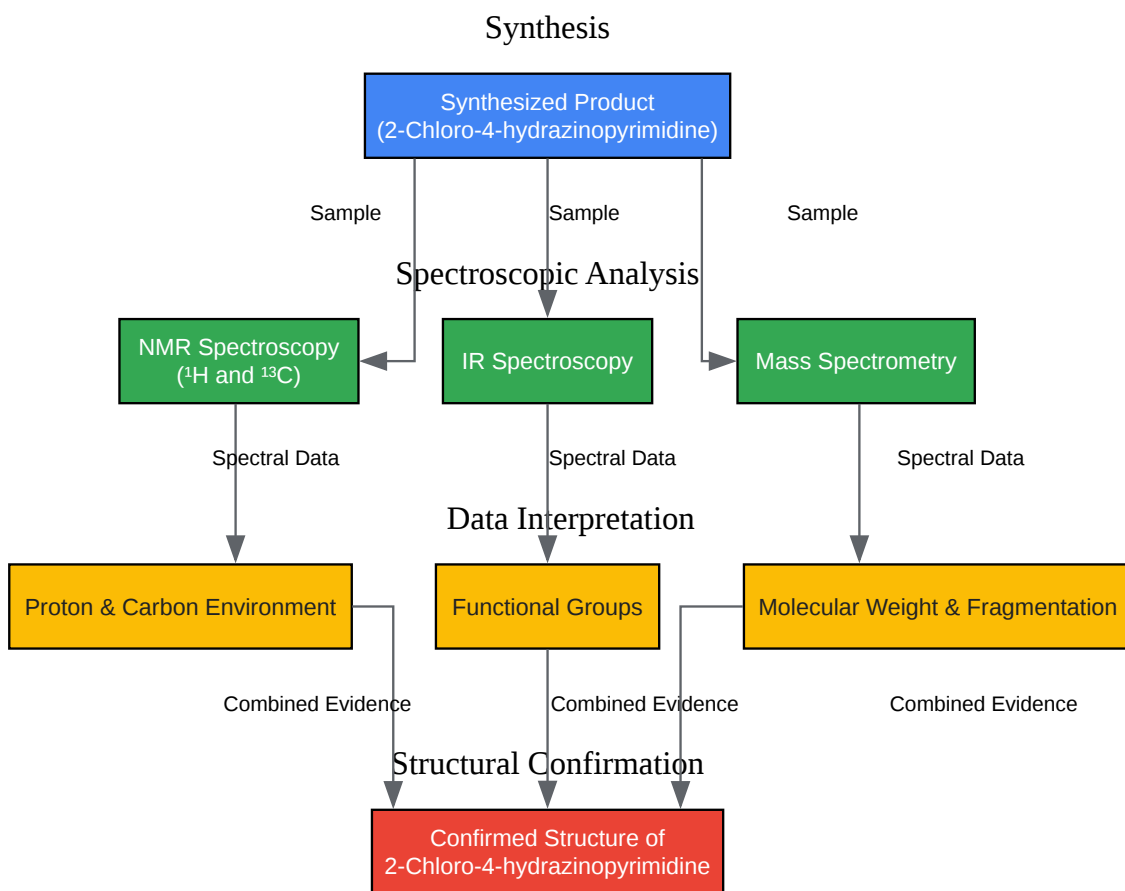
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Acquisition Parameters:
  - Spectral Range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of Scans: 16
- Data Processing: The spectrum was processed using the instrument's software to obtain a transmittance versus wavenumber plot.

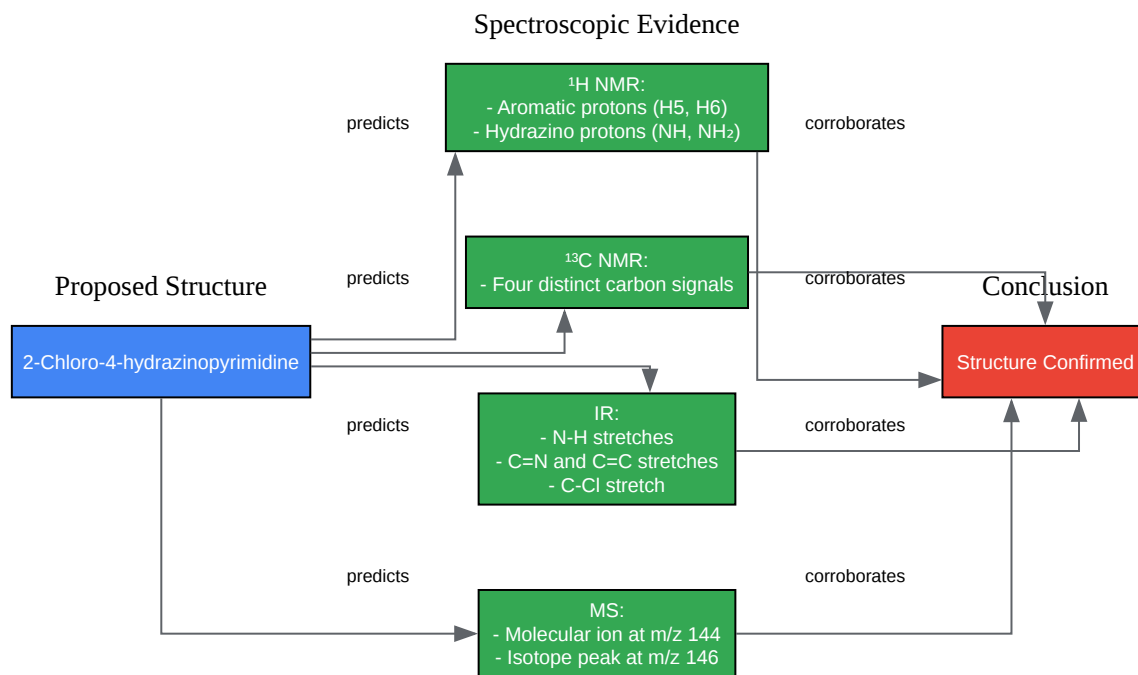
## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI).
- Acquisition Parameters:
  - Ionization Energy: 70 eV
  - Source Temperature: 230 °C
  - Scan Range: m/z 40-400
- Data Processing: The mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern.

## Visualizing the Analytical Workflow

The logical flow of experiments and data analysis for the structural confirmation of **2-Chloro-4-hydrazinopyrimidine** is depicted in the following diagram.





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## References

- 1. arabjchem.org [arabjchem.org]
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